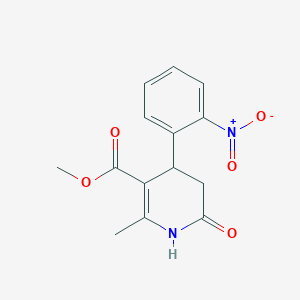![molecular formula C14H12F3NO2 B5188738 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5188738.png)
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide, also known as A-967079, is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by heat, protons, and capsaicin. It is expressed in nociceptive sensory neurons and plays a crucial role in pain sensation. A-967079 has been studied extensively for its potential therapeutic applications in pain management.
作用机制
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide acts by binding to the TRPV1 channel and preventing its activation by heat, protons, and capsaicin. It does not affect the basal activity of the channel or other ion channels. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been shown to be a competitive antagonist of TRPV1, with a binding affinity in the nanomolar range.
Biochemical and Physiological Effects:
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been shown to reduce pain behavior in animal models of inflammatory and neuropathic pain. It has also been shown to reduce thermal hyperalgesia and mechanical allodynia. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been shown to reduce the release of neuropeptides such as Substance P and CGRP, which are involved in nociceptive signaling. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has also been shown to modulate the activity of ion channels and receptors involved in pain sensation, including TRPA1, P2X3, and NMDA receptors.
实验室实验的优点和局限性
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has several advantages for lab experiments. It is a potent and selective antagonist of TRPV1, with no significant activity against other ion channels. It has been extensively studied and characterized, with well-established protocols for its synthesis and use in experiments. However, 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide also has some limitations. It is not suitable for studying the physiological effects of TRPV1 activation, as it completely blocks channel activity. It is also not suitable for studying the effects of other TRPV1 agonists, such as endocannabinoids and lipids.
未来方向
There are several future directions for the study of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide and its potential therapeutic applications. One direction is the development of more selective TRPV1 antagonists that do not affect other ion channels. Another direction is the study of the role of TRPV1 in other physiological and pathological conditions, such as inflammation, cancer, and diabetes. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has also been shown to have potential applications in itch and cough, which are mediated by TRPV1 and other ion channels. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide and other TRPV1 antagonists.
合成方法
The synthesis of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide involves a multi-step process. The starting material is 3-(trifluoromethyl)aniline, which is reacted with 2,4-dimethylfuran-3-carboxylic acid to form an amide intermediate. The amide is then cyclized to form the furamide product. The final product is purified by column chromatography and characterized by NMR and Mass Spectrometry.
科学研究应用
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been used extensively in scientific research to study the TRPV1 channel and its role in pain sensation. It has been shown to be a potent and selective antagonist of TRPV1, with no significant activity against other ion channels. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been used to study the physiological and biochemical effects of TRPV1 activation, including the release of neuropeptides and the modulation of nociceptive signaling pathways.
属性
IUPAC Name |
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-8-7-20-9(2)12(8)13(19)18-11-5-3-4-10(6-11)14(15,16)17/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNAIZUVTWCOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5188665.png)
![2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole](/img/structure/B5188667.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5188676.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188684.png)
![N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)

![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5188712.png)
![2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5188731.png)


![2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol](/img/structure/B5188758.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5188762.png)